(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid
Description
“(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid” is a specialized boronic acid derivative featuring a nitro-substituted indoline core, a tert-butoxycarbonyl (Boc) protecting group, and a boronic acid moiety at the 5-position of the indoline ring. The Boc group serves to protect the indoline nitrogen during synthetic processes, while the nitro group at position 7 introduces strong electron-withdrawing effects, which may modulate the reactivity and stability of the boronic acid in cross-coupling reactions such as Suzuki-Miyaura couplings. This compound is of particular interest in medicinal chemistry and materials science for constructing complex molecules via selective functionalization .
Properties
Molecular Formula |
C13H17BN2O6 |
|---|---|
Molecular Weight |
308.10 g/mol |
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-7-nitro-2,3-dihydroindol-5-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O6/c1-13(2,3)22-12(17)15-5-4-8-6-9(14(18)19)7-10(11(8)15)16(20)21/h6-7,18-19H,4-5H2,1-3H3 |
InChI Key |
KURUXOKZCBMESO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C(=C1)[N+](=O)[O-])N(CC2)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis usually begins with a suitably substituted indoline or indole derivative bearing the nitro group at the 7-position. The nitrogen is protected with a tert-butoxycarbonyl group to prevent side reactions during subsequent steps.
Introduction of the Boronic Acid Group
The key step involves installing the boronic acid moiety at the 5-position of the indoline ring. This is commonly achieved by:
- Palladium-catalyzed borylation of a halogenated intermediate (e.g., 5-bromo-7-nitroindoline derivative) using bis(pinacolato)diboron or similar boron reagents under basic conditions.
- Alternatively, Suzuki-Miyaura cross-coupling of 5-indolylboronic acid with appropriate electrophiles can be employed to build the boronic acid-substituted indoline framework.
These reactions require careful control of reaction conditions to maintain the integrity of the nitro group and Boc protection.
Deprotection and Purification
After boronic acid installation, the pinacol or other boronic ester protecting groups are removed under mild conditions to yield the free boronic acid. Deprotection methods include:
- Oxidative cleavage using sodium periodate.
- Mild acidic or basic hydrolysis depending on the protecting group.
The Boc group is generally stable under these conditions but can be removed later if necessary.
Purification is typically performed by recrystallization or chromatographic techniques to achieve high purity.
Detailed Preparation Methods and Research Findings
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Protection of indoline nitrogen with tert-butoxycarbonyl group | Boc anhydride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | High yield; Boc protects N during borylation |
| 2 | Halogenation at 5-position of 7-nitroindoline | NBS or other brominating agents | Selective bromination critical for regioselectivity |
| 3 | Palladium-catalyzed borylation | Pd catalyst (e.g., Pd(dppf)Cl2), bis(pinacolato)diboron, base (e.g., KOAc), solvent (e.g., dioxane), 80-100°C | Efficient formation of boronic ester intermediate |
| 4 | Deprotection of boronic ester to boronic acid | Sodium periodate oxidation or acidic hydrolysis | Mild conditions preserve Boc and nitro groups |
| 5 | Purification | Recrystallization from suitable solvents (e.g., sherwood oil) or chromatography | Purity >98%, yield typically 80-90% overall |
Research Insights
- The palladium-catalyzed borylation step is pivotal and must be optimized to avoid reduction or displacement of the nitro group, which is sensitive to reductive conditions.
- Boc protection is stable under the borylation and deprotection conditions, allowing selective manipulation of the boronic acid moiety.
- Deprotection of pinacol boronic esters can be challenging; a two-step protocol involving diethanolamine intermediates has been developed to achieve mild and efficient deprotection with good yields and functional group tolerance.
- The synthetic route benefits from the use of tetrahydrofuran (THF) as a solvent and potassium tert-butoxide as a base in some steps, which facilitate high conversion rates and product purity.
- Recrystallization using sherwood oil or similar solvents yields highly pure crystalline products suitable for further applications in medicinal chemistry and organic synthesis.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Effective for borylation |
| Boron Source | Bis(pinacolato)diboron | Commonly used for boronic ester formation |
| Base | Potassium acetate or potassium tert-butoxide | Influences reaction rate and selectivity |
| Solvent | Dioxane, THF | Good solubility and reaction medium |
| Temperature | 80-100°C | Optimal for catalytic activity |
| Deprotection | Sodium periodate oxidation or acidic hydrolysis | Mild, preserves sensitive groups |
| Purification | Recrystallization, chromatography | Achieves >98% purity |
Chemical Reactions Analysis
Types of Reactions
(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Substitution reactions involving the boronic acid group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or metal hydrides.
Substitution: Reagents like halides or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while reduction of the nitro group can produce amines.
Scientific Research Applications
(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The nitro group can also participate in redox reactions, further contributing to the compound’s reactivity.
Comparison with Similar Compounds
The structural and functional attributes of “(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid” can be compared to related boronic acid derivatives, particularly those with indole/indoline scaffolds, Boc protection, and varying substituents. Below is a detailed analysis:
Structural Analogues with Chloro Substituents
describes several chloro-substituted analogues, such as:
- (1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid
- (1-(tert-Butoxycarbonyl)-5-chloro-1H-indol-2-yl)boronic acid
Key Differences :
Substituent Position and Electronic Effects: The nitro group at position 7 in the target compound is a stronger electron-withdrawing group compared to chloro substituents. Chloro substituents (e.g., at positions 5 or 7) are less electron-withdrawing, which may result in slower reaction kinetics but improved stability under basic conditions.
Steric Considerations :
- The nitro group introduces steric bulk at position 7, which could hinder access to the boronic acid at position 5 during coupling reactions. Chloro substituents, being smaller, impose less steric hindrance .
Synthetic Utility :
- Nitro groups are often used as directing groups in electrophilic aromatic substitution, whereas chloro groups are typically inert under such conditions. This distinction makes the target compound more versatile in sequential functionalization strategies .
Analogues with Different Core Scaffolds
highlights (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid , a boronic acid with a tetrahydropyridine core.
Comparison :
- Aromaticity: The indoline core of the target compound is partially aromatic, whereas the tetrahydropyridine scaffold is non-aromatic. This difference impacts conjugation and electronic delocalization, altering reactivity in cross-coupling reactions .
- Boc Protection : Both compounds utilize Boc protection, but the indoline derivative’s fused bicyclic structure may confer greater rigidity, influencing substrate binding in catalytic systems .
Data Table: Comparative Properties
| Property | (1-(tert-Boc)-7-nitroindolin-5-yl)boronic acid | (1-(tert-Boc)-7-chloroindol-2-yl)boronic acid | (1-(tert-Boc)-tetrahydropyridin-4-yl)boronic acid |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₅BN₂O₆ | C₁₃H₁₅BClNO₄ | C₁₀H₁₈BNO₄ |
| Molecular Weight | ~322.1 g/mol | 295.53 g/mol | 227.07 g/mol |
| Substituent Electronic Effect | Strongly electron-withdrawing (NO₂) | Moderately electron-withdrawing (Cl) | Neutral (alkyl chain) |
| Steric Hindrance | High (NO₂ at position 7) | Moderate (Cl at position 7) | Low |
| Typical Applications | Directed functionalization, medicinal chemistry | Stable intermediates, agrochemicals | Flexible scaffolds for drug discovery |
| Key References |
Biological Activity
(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its boronic acid functional group, which plays a critical role in its interactions with biological targets, particularly in cancer therapy and enzyme inhibition.
- Molecular Formula : C₁₅H₁₈BNO₆
- Molecular Weight : 319.12 g/mol
- CAS Number : 1217500-60-1
Boronic acids are known for their ability to form reversible covalent bonds with diols, which can lead to the inhibition of various enzymes. The specific mechanism of action for this compound involves the inhibition of proteases and other enzymes critical in cancer cell proliferation and survival.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values indicating potent cytotoxicity.
| Cell Line | IC₅₀ Value (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 18.76 ± 0.62 | Apoptosis induction |
| A549 | 15.30 ± 0.45 | Cell cycle arrest |
2. Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes, including:
- Acetylcholinesterase : Moderate inhibition with an IC₅₀ of 115.63 ± 1.16 µg/mL.
- Butyrylcholinesterase : High inhibition with an IC₅₀ of 3.12 ± 0.04 µg/mL.
- Urease : Significant inhibitory activity with an IC₅₀ of 1.10 ± 0.06 µg/mL.
These activities suggest potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders where cholinesterase inhibition is beneficial.
3. Antioxidant Activity
The compound has been evaluated for its antioxidant properties using DPPH and CUPRAC assays, demonstrating strong free radical scavenging capabilities:
- DPPH IC₅₀ : 0.14 ± 0.01 µg/mL
- CUPRAC A₀.5 : 1.73 ± 0.16 µg/mL
Case Studies
A notable study published in MDPI highlighted the synthesis and biological evaluation of various boronic acid derivatives, including this compound, which showed enhanced activity against autotaxin, a target implicated in cancer metastasis . Another study indicated that boronic acids could be effective against resistant bacterial strains due to their ability to inhibit β-lactamases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
